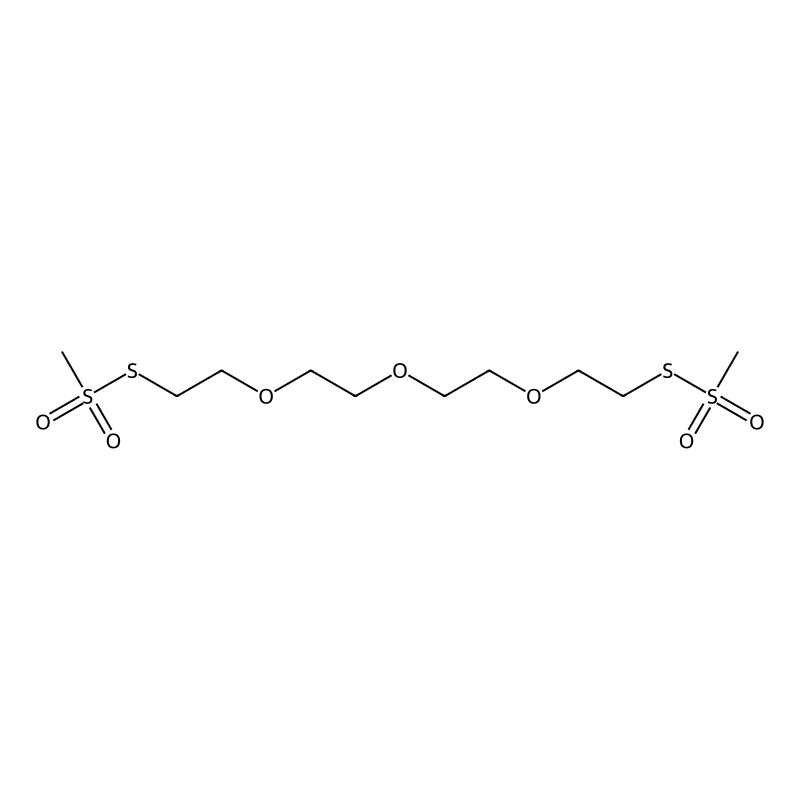

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a specialized chemical compound categorized as an alkylthiosulfonate. It is primarily utilized in biochemical research due to its ability to react with thiol groups in proteins. This compound has a molecular weight of 382.54 g/mol and appears as a white to off-white solid. Its structure features a linear chain with three ether linkages and two methanethiosulfonate functional groups, which contribute to its reactivity and utility in protein modification processes .

The primary chemical reaction involving 3,6,9-trioxaundecane-1,11-diyl-bismethanethiosulfonate is its interaction with cysteine residues in proteins. This reaction occurs under mild conditions and leads to the formation of disulfide bonds. The process is stoichiometric, meaning that the reagent reacts in a fixed ratio with the thiol groups present . The intrinsic reactivity of this compound with thiols is significantly high, allowing for efficient modification of proteins even at low concentrations .

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate exhibits notable biological activity through its ability to modify cysteine residues in proteins. This modification can influence protein structure and function, making it a valuable tool for studying protein interactions and dynamics. It has been employed in various studies to probe the structure of membrane proteins and other critical biological molecules .

The synthesis of 3,6,9-trioxaundecane-1,11-diyl-bismethanethiosulfonate typically involves multi-step organic reactions that create the ether linkages and incorporate the methanethiosulfonate groups. While specific synthetic routes are not detailed in the available literature, compounds of similar structure are often synthesized through methods such as:

- Alkylation reactions: Using appropriate alkyl halides and thiol precursors.

- Condensation reactions: To form the thiosulfonate groups from sulfonyl chlorides and thiols.

These methods ensure that the final product maintains the desired functional groups necessary for its biochemical applications .

The primary applications of 3,6,9-trioxaundecane-1,11-diyl-bismethanethiosulfonate include:

- Protein Engineering: It is used for site-specific labeling of proteins to study their structure and function.

- Biochemical Probing: The compound aids in mapping protein interactions within cellular membranes.

- Therapeutic Research: Investigating potential roles in drug delivery systems due to its reactivity with thiols .

Interaction studies involving 3,6,9-trioxaundecane-1,11-diyl-bismethanethiosulfonate focus on its ability to form disulfide bonds with cysteine residues. These studies have revealed insights into protein folding and stability. For instance, it has been used to examine the structural dynamics of ion channels and transport proteins under various conditions . The compound's ability to facilitate reversible modifications makes it particularly useful for understanding transient protein interactions.

Several compounds share structural similarities with 3,6,9-trioxaundecane-1,11-diyl-bismethanethiosulfonate. Below are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Dioxaheptadecane-1,17-diyl-bismethanethiosulfonate | Contains two methanethiosulfonate groups | Longer chain length enhances solubility |

| 3,6-Dioxadecane-1,12-diyl-bismethanethiosulfonate | Similar ether linkages but shorter carbon chain | May exhibit different reactivity profiles |

| 3-(Methyldithio)-propylmethanethiosulfonate | Contains a methylthio group instead of an ether | More reactive with thiols due to steric effects |

The uniqueness of 3,6-trioxaundecane-1,11-diyl-bismethanethiosulfonate lies in its specific chain length and arrangement of functional groups that provide optimal reactivity for biological applications while maintaining stability under physiological conditions .